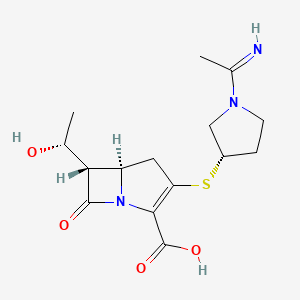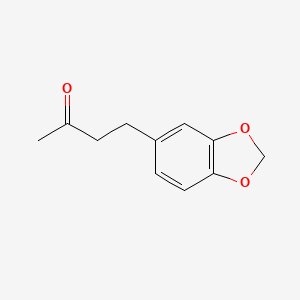
胡椒基丙酮
描述
Piperonylacetone is a member of benzodioxoles . It is also known as 4-(3,4-Methylenedioxyphenyl)-2-butanone .
Synthesis Analysis
Piperonylacetone can be synthesized through various methods. One such method involves the hydrogenation of piperonylene-acetone, which is derived from cinnamomum petrophilum leaves oil, catalyzed by 5% Pd/C . Another method involves the oxidation of piperonyl alcohol . A biocatalytic method has also been reported, where the aryl-alcohol oxidase Pe AAO2 from Pleurotus eryngii P34 is used to convert piperonyl alcohol to piperonal .
Molecular Structure Analysis
The molecular formula of Piperonylacetone is C11H12O3 . Its structure is similar to that of ferulic acid .
Chemical Reactions Analysis
Piperonylacetone can undergo various chemical reactions. For instance, the aryl-alcohol oxidase Pe AAO2 from Pleurotus eryngii P34 can convert piperonyl alcohol to piperonal . Another study showed that a hydratase-lyase could catalyze a side-chain cleavage of 3,4-methylenedioxycinnamic acid (3,4-MDCA) to produce piperonal .
Physical And Chemical Properties Analysis
Piperonylacetone has a molecular weight of 192.21 g/mol . Its density is 1.2±0.1 g/cm3 . The boiling point is 294.5±9.0 °C at 760 mmHg . The refractive index is 1.539 .
科学研究应用
生物催化和手性化合物合成:Şahin (2018) 在“手性”中的一项研究探讨了使用细菌菌株,特别是乳酸杆菌 paracasei BD101,对含胡椒酰环的化合物的微生物还原。此过程有效地产生了手性甲醇,突出了这些化合物在药物和化学合成中的潜力 (Şahin, 2018)。
杀虫剂研究:Harmatha 和 Nawrot (2002) 在“昆虫实验和应用”中讨论了具有亚甲二氧苯基(胡椒酰)结构的化合物对害虫的拒食活性。此研究表明了胡椒基丙酮相关化合物在开发新型杀虫剂或害虫控制方法中的潜在用途 (Harmatha & Nawrot, 2002)。
农业应用:Willoughby、Batterham 和 Daborn (2007) 在“害虫管理科学”中的研究探讨了胡椒基丁醚(一种与胡椒基丙酮相关的化合物)如何影响黑腹果蝇中解毒基因的表达。这项研究表明了在害虫管理中潜在的农业应用 (Willoughby et al., 2007)。
环境和健康研究:Marchand、Dimier-Vallet 和 Vidal (2018) 在“环境科学与污染研究”中的一项研究解决了胡椒基丁醚的环境和健康问题。它提出了使用植物油作为生物合理和可持续的替代品,提供了对胡椒基丙酮相关化合物的生态影响和安全性的见解 (Marchand et al., 2018)。
药理学潜力:Tomy 等人 (2015) 在“化学生物学与药物设计”中强调了胡椒酸(胡椒碱的衍生物,在结构上与胡椒基丙酮相关)的脂氧合酶抑制活性。这指出了潜在的治疗应用,特别是在与炎症相关的疾病中 (Tomy et al., 2015)。
杀虫剂增效:Bingham 等人 (2011) 在“热带医学与国际健康”中讨论了使用胡椒基丁醚作为增效剂来提高拟除虫菊酯对耐药埃及伊蚊的功效。这表明了胡椒基丙酮相关化合物在提高现有杀虫剂有效性中的作用 (Bingham et al., 2011)。
- -相关化合物 (El-Merhibi et al., 2004)。
药用和抗炎特性:Lima 等人 (2020) 对胡椒属进行了系统综述,包括与胡椒基丙酮在结构上相关的物种,以评估它们的药用和抗炎作用。这突出了这些化合物在治疗炎症性疾病中的治疗潜力 (Lima et al., 2020)。
发育毒性研究:Everson 等人 (2019) 在“环境健康展望”中探讨了胡椒基丁醚的发育毒性,特别是它对 Sonic hedgehog 信号传导和形态发生的影响。这项研究对于了解与接触胡椒基丙酮相关化合物相关的发育风险至关重要 (Everson et al., 2019)。
植物化学和生物活性:Salehi 等人 (2019) 在“分子”中全面回顾了胡椒属的植物化学、生物活性和应用。这项研究提供了对胡椒基丙酮相关化合物在健康和工业中广泛应用的见解 (Salehi et al., 2019)。
安全和危害
未来方向
Future research could focus on the biosynthesis of Piperonylacetone, which remains unknown . The use of biocatalysts under mild reaction conditions could pave the way for more sustainable and environmentally friendly processes . The potential of Piperonylacetone in various microbial platforms for the biological production of piperonal could also be explored .
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLGGWGVLADDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047161 | |
| Record name | 4-(1,3-Benzodioxol-5-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless crystals or white crystalline solid; Intensely sweet, floral aroma | |
| Record name | 4-(3,4-Methylenedioxyphenyl)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041481 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-(3,4-Methylenedioxyphenyl)-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2025/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.00 °C. @ 17.00 mm Hg | |
| Record name | 4-(3,4-Methylenedioxyphenyl)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041481 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; insoluble in water, Soluble (in ethanol) | |
| Record name | 4-(3,4-Methylenedioxyphenyl)-2-butanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2025/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Piperonyl acetone | |
CAS RN |
55418-52-5 | |
| Record name | Dulcinyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55418-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperonyl acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055418525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55418-52-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanone, 4-(1,3-benzodioxol-5-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(1,3-Benzodioxol-5-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-benzodioxol-5-yl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3,4-METHYLENEDIOXYPHENYL)-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/081VVC9H34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(3,4-Methylenedioxyphenyl)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041481 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55 °C | |
| Record name | 4-(3,4-Methylenedioxyphenyl)-2-butanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041481 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



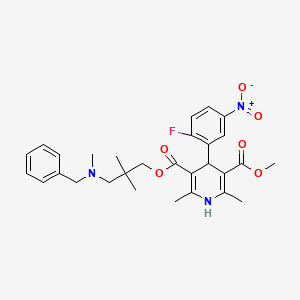
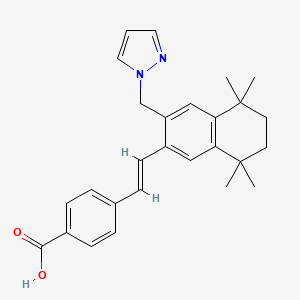
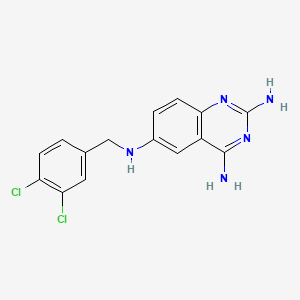
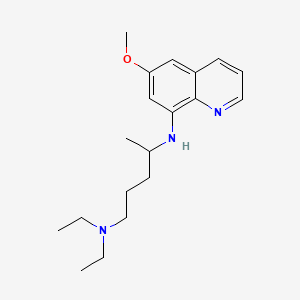
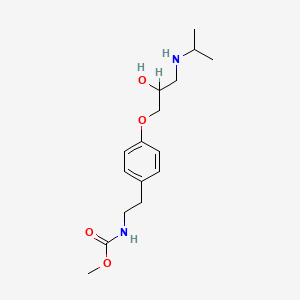
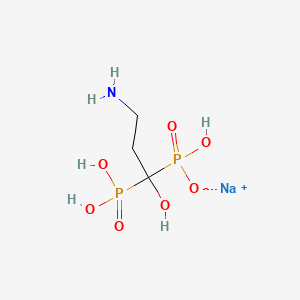

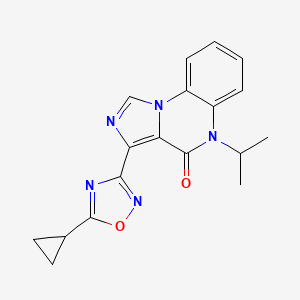
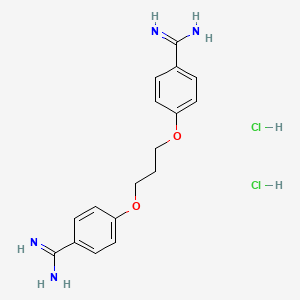
![3-[3-(5-Nitro-2-furyl)-1-[2-(5-nitro-2-furyl)vinyl]allylidene]carbazamidine monohydrochloride](/img/structure/B1678374.png)
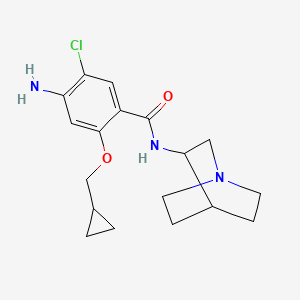
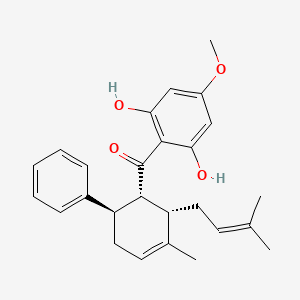
![(1s,5r,6s)-5-Hydroxy-3-(1-hydroxy-3-methylbut-2-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1678377.png)
